molecular formula C11H14FN3S B11731634 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11731634
M. Wt: 239.31 g/mol
InChI Key: YRYPPCXMNBUSTC-UHFFFAOYSA-N
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Description

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with an ethyl group, a fluorothiophene moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the ethyl and methyl groups. The fluorothiophene moiety is then attached via a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-fluorothiophen-2-yl)ethan-1-one: A related compound with a similar fluorothiophene moiety.

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different substituents.

Uniqueness

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its fluorothiophene moiety enhances its reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C11H14FN3S/c1-3-15-8(2)10(7-14-15)13-6-9-4-5-11(12)16-9/h4-5,7,13H,3,6H2,1-2H3

InChI Key

YRYPPCXMNBUSTC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=C(S2)F)C

Origin of Product

United States

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